3-(5-Chlorothiophen-2-yl)allyl bromide
Description
3-(5-Chlorothiophen-2-yl)allyl bromide is a brominated allylic compound featuring a 5-chlorothiophene substituent. This structure combines the reactivity of an allyl bromide group with the electronic effects of the chlorothiophene moiety, making it valuable in organic synthesis and materials science.
Applications may span pharmaceuticals, agrochemicals, and optoelectronic materials, as seen in structurally related compounds .
Properties
Molecular Formula |
C7H6BrClS |
|---|---|
Molecular Weight |
237.55 g/mol |
IUPAC Name |
2-(3-bromoprop-1-enyl)-5-chlorothiophene |
InChI |
InChI=1S/C7H6BrClS/c8-5-1-2-6-3-4-7(9)10-6/h1-4H,5H2 |
InChI Key |
FHKVYSWHLRBZFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C=CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares structural attributes of 3-(5-chlorothiophen-2-yl)allyl bromide with other allyl and benzyl halides:
| Compound | Molecular Formula | Key Substituents | Key Electronic Effects |
|---|---|---|---|
| This compound | C₇H₆BrClS | 5-Chlorothiophene, Allyl-Br | Electron-withdrawing (Cl, S), Polarizable C-Br bond |
| Allyl bromide | C₃H₅Br | Allyl-Br | Polarizable C-Br bond, no aromaticity |
| Crotyl bromide | C₄H₇Br | Substituted allyl-Br | Steric hindrance from methyl group |
| Benzyl bromide | C₇H₇Br | Benzyl-Br | Resonance stabilization (benzene ring) |
| (E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one | C₁₂H₈ClOS₂ | Chlorothiophene, Chalcone | Extended conjugation, dipole moment |
Key Observations :
- The chlorothiophene group in this compound introduces electron-withdrawing effects, which can stabilize transition states in nucleophilic substitutions or metal-catalyzed reactions .
- Allyl bromide lacks aromatic substituents, making it more reactive but less stabilized than its chlorothiophene analogue .
Reactivity in Alkylation and Coupling Reactions
Allyl halides are widely used as alkylating agents. Comparative reactivity data are summarized below:
Key Observations :
Physical and Chemical Properties
| Property | Allyl Bromide | This compound (Predicted) | Benzyl Bromide |
|---|---|---|---|
| Boiling Point (°C) | 71–73 | ~200–220 (estimated) | 198–200 |
| Solubility | Miscible in organic solvents | Moderate in polar aprotic solvents | Low in water |
| Bond Dissociation Energy (C–X) | ~280 kJ/mol (C–Br) | ~280 kJ/mol (C–Br) + electronic effects | ~335 kJ/mol (C–Br) |
Key Observations :
Key Observations :
- Substituted allyl bromides may pose additional hazards due to aromatic substituents, necessitating rigorous safety protocols .
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